The compound is often associated with research on antidepressants and is categorized under reference materials for pharmaceutical impurities. Its molecular structure suggests it may interact with serotonin receptors, similar to other compounds in its class. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-(trifluoromethyl)phenoxy)propan-2-amine oxalate, with the corresponding CAS number being 2243504-22-3 .
The synthesis of 1-(4-(trifluoromethyl)phenoxy)propan-2-amine oxalate involves several steps that typically include the formation of the amine from appropriate precursors. A common synthetic route includes:
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
The molecular formula for 1-(4-(trifluoromethyl)phenoxy)propan-2-amine oxalate is , reflecting a complex structure with significant functional groups:
The molecular weight is approximately 345.79 g/mol, and the compound exhibits a characteristic melting point that can vary based on purity and crystallization conditions .
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate can participate in several chemical reactions:
These reactions are essential for modifying the compound for desired biological activity or for synthesizing related compounds .
The mechanism of action for 1-(4-(trifluoromethyl)phenoxy)propan-2-amine oxalate is likely similar to that of other serotonin reuptake inhibitors. It is hypothesized that this compound interacts with serotonin transporters (SERT), inhibiting the reuptake of serotonin into presynaptic neurons. This action increases serotonin levels in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms associated with depression.
Experimental data suggest that compounds with trifluoromethyl substitutions often exhibit increased potency at SERT due to enhanced binding affinity .
The physical properties of 1-(4-(trifluoromethyl)phenoxy)propan-2-amine oxalate include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity associated with amines.
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate has potential applications in:
Its unique structural features make it a valuable candidate for further exploration in drug design aimed at treating mood disorders or other neurological conditions .
The exploration of 1-(4-(trifluoromethyl)phenoxy)propan-2-amine oxalate arises from the critical need to address limitations in current neuropsychiatric therapeutics, particularly concerning treatment-resistant depression and anxiety disorders. This compound targets the intricate interplay between glutamatergic and monoaminergic systems—a nexus increasingly recognized as pivotal in mood and cognition regulation. Dysregulation of glutamate, the brain’s primary excitatory neurotransmitter, contributes to excitotoxicity and synaptic atrophy observed in chronic stress and depression. Concurrently, deficits in monoaminergic transmission (serotonin, norepinephrine, dopamine) underpin classical antidepressant mechanisms. Modulators capable of harmonizing these systems offer potential for enhanced efficacy, faster onset of action, and broader therapeutic coverage compared to selective serotonin reuptake inhibitors (SSRIs) or N-methyl-D-aspartate (NMDA) antagonists alone. The trifluoromethyl group in this compound enhances blood-brain barrier permeability and metabolic stability, enabling precise central nervous system engagement essential for such dual-target strategies [1] [6].
Table 1: Neurotransmitter Systems Targeted by Phenoxypropanamine Derivatives
Neurotransmitter System | Pathophysiological Role | Therapeutic Modulation Impact |
---|---|---|
Glutamatergic | Excitotoxicity, synaptic plasticity | Prevents neuronal degeneration, enhances neurogenesis |
Serotonergic | Mood regulation, anxiety response | Improves emotional processing, reduces anxiety |
Noradrenergic | Arousal, attention, stress response | Augments cognitive function, stress resilience |
Dopaminergic | Reward processing, motivation | Ameliorates anhedonia, apathy |
Phenoxypropanamine derivatives constitute a structurally versatile chemotype with established efficacy across mood and anxiety disorders. The scaffold features a three-carbon chain linking an aromatic moiety (e.g., phenyl, naphthyl) to an amine group, enabling diverse receptor interactions. 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate exemplifies this flexibility, where the 4-trifluoromethylphenyl group confers electron-withdrawing properties that enhance ligand-receptor binding affinity and selectivity. Unlike classical SSRIs like escitalopram (which exclusively target serotonin reuptake), this compound’s oxalate salt form improves crystallinity and solubility, facilitating formulation and in vivo bioavailability [4] [7]. Mechanistically, derivatives in this class often combine serotonin reuptake inhibition with allosteric modulation of gamma-aminobutyric acid type A (GABAA) or glutamate receptors. For instance, the structurally analogous anxiolytic compound F 2692 (1-(3'-trifluoromethyl phenyl)-1,4-dihydro-3-amino-4-oxo-6-methyl pyridazine) exhibits benzodiazepine-like anxiolysis without tolerance or dependence, mediated through flumazenil-sensitive sites—suggesting GABAA receptor engagement beyond classical benzodiazepine binding domains [5]. This multifactorial action positions phenoxypropanamines as "network stabilizers" capable of rectifying imbalances across neurotransmitter systems implicated in complex neuropsychiatric disorders [1] [5].
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate shares significant structural homology with several clinically validated agents, informing its pharmacodynamic profile:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7